Cas no 130627-10-0 (2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate)

2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate is a specialized organic compound featuring both an ester and an amide functional group, making it a versatile intermediate in synthetic chemistry. Its structure combines a 2-aminobenzoate moiety with a phenacyl group, offering reactivity useful for further derivatization or as a building block in pharmaceutical and agrochemical applications. The presence of the amino group allows for selective modifications, while the ester linkage provides stability under controlled conditions. This compound is particularly valuable in heterocyclic synthesis and as a precursor for bioactive molecules. Its well-defined structure ensures consistent performance in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate structure
130627-10-0 structure
Product Name:2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate
CAS No:130627-10-0
MF:C15H13NO3
MW:255.268624067307
CID:235031
PubChem ID:3730030
Update Time:2025-06-08

2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-[(2-aminobenzoyl)oxy]-1-phenyl-
    • phenacyl 2-aminobenzoate
    • anthranilic acid phenacylester
    • Anthranilsaeurephenacylester
    • phenacyl anthranilate
    • 2-Oxo-2-phenylethyl 2-aMinobenzoate
    • 2-OXO-2-PHENYLETHYL 2-AMINOBENZENECARBOXYLATE
    • 2-AMINO-BENZOIC ACID 2-OXO-2-PHENYL-ETHYL ESTER
    • FT-0643134
    • AKOS000122084
    • SCHEMBL13550378
    • MFCD00736387
    • Ethanone, 2-[(2-aminobenzoyl)oxy]-1-phenyl-
    • 3T-0323
    • J-510215
    • DTXSID50395635
    • 130627-10-0
    • SR-01000510017-1
    • SR-01000510017
    • METHYLALPHA-D-GALACTOPYRANOSIDEMONOHYDRATE
    • EU-0084182
    • DB-041976
    • 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate
    • MDL: MFCD00736387
    • Inchi: 1S/C15H13NO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10,16H2
    • InChI Key: RLYWUFWEFSCIKM-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1N)=O)CC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 255.09000
  • Monoisotopic Mass: 255.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 119-123°
  • Boiling Point: 460.4±25.0 °C at 760 mmHg
  • PSA: 69.39000
  • LogP: 2.88970
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate Security Information

2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate Pricemore >>

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Additional information on 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate

Research Briefing on 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate (CAS: 130627-10-0)

In recent years, the compound 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate (CAS: 130627-10-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique ester and amide functionalities, has been explored for its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive compounds. The following briefing provides an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways for 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate, emphasizing its role as a key intermediate in the production of novel anti-inflammatory agents. The researchers employed a multi-step synthesis approach, starting from 2-aminobenzoic acid and phenacyl bromide, to achieve a high yield of the target compound. The study also explored the compound's stability under various physiological conditions, revealing its potential for further derivatization.

Another significant research effort, documented in Bioorganic & Medicinal Chemistry Letters (2024), focused on the biological evaluation of 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate and its derivatives. The study demonstrated that certain derivatives of this compound exhibit moderate inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest that the compound could serve as a scaffold for the development of new anti-inflammatory drugs with improved selectivity and reduced side effects.

In addition to its anti-inflammatory potential, recent research has also explored the compound's role in cancer therapy. A preprint article available on ChemRxiv (2024) reported that 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate derivatives exhibit promising cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways. However, further in vivo studies are required to validate these findings and assess the compound's therapeutic potential.

Despite these promising results, challenges remain in the development of 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and translate the compound's potential into clinically viable drugs.

In conclusion, 2-Oxo-2-phenylethyl 2-aminobenzenecarboxylate (CAS: 130627-10-0) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Future research should focus on optimizing its pharmacological properties and exploring its applications in diverse therapeutic areas.

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